molecular formula C17H21NO4 B254610 N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide

N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide

カタログ番号 B254610
分子量: 303.35 g/mol
InChIキー: UUYLJJORZOMFOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide, also known as BML-210, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that are responsible for inflammation and pain.

作用機序

N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide inhibits the activity of COX-2 by binding to the active site of the enzyme. This prevents the production of prostaglandins, which are involved in the inflammatory response. By reducing the production of prostaglandins, N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is able to reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. In addition, N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has also been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.

実験室実験の利点と制限

One of the main advantages of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is its potency as a COX-2 inhibitor. It has been shown to be more potent than other COX-2 inhibitors, such as celecoxib and rofecoxib. In addition, N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been shown to be selective for COX-2 over COX-1, which is important for reducing the risk of gastrointestinal side effects. However, one limitation of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for the study of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide. One area of interest is the development of more soluble analogs of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide that can be administered more easily in vivo. Another area of interest is the investigation of the potential use of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide in the treatment of cancer, as COX-2 is overexpressed in many types of cancer. Finally, the study of the potential use of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide in combination with other anti-inflammatory and analgesic agents could lead to the development of more effective treatments for inflammatory and painful conditions.

合成法

The synthesis of N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide involves several steps, including the reaction of tert-butyl acrylate with 4-methyl-7-hydroxy-2H-chromen-2-one, followed by the protection of the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group and the reaction of the resulting intermediate with n-butyllithium. The final step involves the deprotection of the TBDMS group with tetra-n-butylammonium fluoride (TBAF) to yield N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide.

科学的研究の応用

N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been extensively studied for its potential use as an anti-inflammatory and analgesic agent. It has been shown to be effective in reducing inflammation and pain in animal models of arthritis, as well as in models of acute and chronic pain. In addition, N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide has been investigated for its potential use in the treatment of cancer, as COX-2 is overexpressed in many types of cancer.

特性

製品名

N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide

分子式

C17H21NO4

分子量

303.35 g/mol

IUPAC名

N-tert-butyl-2-(4-methyl-2-oxochromen-7-yl)oxypropanamide

InChI

InChI=1S/C17H21NO4/c1-10-8-15(19)22-14-9-12(6-7-13(10)14)21-11(2)16(20)18-17(3,4)5/h6-9,11H,1-5H3,(H,18,20)

InChIキー

UUYLJJORZOMFOT-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C)(C)C

正規SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。